1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one” is a complex organic molecule . Unfortunately, there is limited information available about this specific compound. It appears to contain an 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many biologically active compounds .
Scientific Research Applications
Cycloaddition Chemistry
Research by Taniguchi, Ikeda, and Imoto (1978) explored the 1,3-dipolar cycloadditions to bicyclic olefins, which are relevant to the chemistry of compounds like 1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one. They found that these reactions occur only to specific double bonds, leading to exo regioisomers and showing the "exo rule" in these types of reactions (Taniguchi, Ikeda, & Imoto, 1978).
Nanosized N-Sulfonated Brönsted Acidic Catalyst
Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives. This research could be relevant for synthesizing derivatives of this compound under solvent-free conditions, offering a more environmentally friendly and efficient approach (Goli-Jolodar, Shirini, & Seddighi, 2016).
Molecular Recognition
Bakirci, Koner, and Nau (2005) studied the complexation of p-sulfonatocalix[4]arene with various bicyclic azoalkanes. Their findings on the spherical shape complementarity in molecular recognition could provide insights into the binding interactions and molecular recognition properties of compounds similar to this compound (Bakirci, Koner, & Nau, 2005).
Atom-Transfer Radical Cyclizations
Flynn, Zabrowski, and Nosal (1992) researched the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations. This study could provide valuable information on the synthesis of compounds with structures similar to this compound, particularly in forming bicyclic structures (Flynn, Zabrowski, & Nosal, 1992).
Mechanism of Action
It’s worth noting that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities and are often associated with the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
The synthesis of compounds with this scaffold has attracted attention from many research groups worldwide . The stereochemical control is often achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Properties
IUPAC Name |
1-[4-[(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-12(20)13-4-8-18(9-5-13)23(21,22)19-16-6-7-17(19)11-15(10-16)14-2-3-14/h4-5,8-9,16-17H,2-3,6-7,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXAPYFMXSJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.